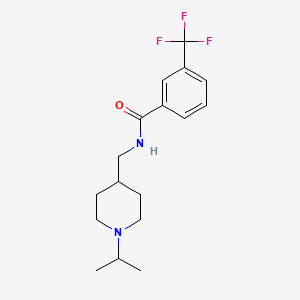

methyl 4-(N-(1-(furan-2-yl)propan-2-yl)sulfamoyl)benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

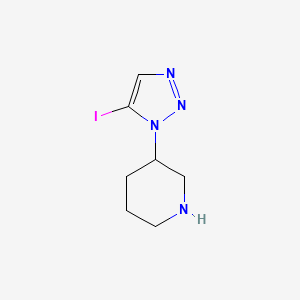

Methyl 4-(N-(1-(furan-2-yl)propan-2-yl)sulfamoyl)benzoate is a useful research compound. Its molecular formula is C15H17NO5S and its molecular weight is 323.36. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Metal-Free Synthesis of Polysubstituted Pyrroles

An efficient and metal-free method has been developed for the synthesis of polysubstituted pyrrole derivatives. This synthesis involves intermolecular cycloaddition of various substituted compounds, including 1-(furan-2-yl)-2-((4-methoxyphenyl)amino)ethan-1-one, using sodium dodecyl sulphate (SDS) and Triton X-100 surfactants with water as the solvent. The method operates at room temperature under microwave conditions, offering a green chemistry approach due to its use of water as the solvent and the absence of metal catalysts, leading to good to excellent yields (Kumar, Rāmānand, & Tadigoppula, 2017).

Diels–Alder and Dehydration Reactions for Benzoic Acid Synthesis

The research outlines a two-step reaction protocol starting from furan—derived from hemicellulose—and methyl acrylate, involving Diels–Alder and subsequent dehydration reactions. This method minimizes side reactions and is catalyzed by Lewis acidic zeolite catalysts, leading to high turnover frequencies and a high yield of benzoic acid, a key precursor in the synthesis of various pharmaceuticals and polymers (Mahmoud et al., 2015).

Synthesis and Reactivity in Furan Diels-Alder Reactions

This study explores the Diels-Alder reaction of difluorinated alkenoate with furan, revealing a highly polar transition state that is stabilized by a tin(IV) catalyst and polar solvents. The research investigates the reactivity and mechanism of this reaction, providing insights into the synthesis of cyclic carbonate and the influence of fluorination on reaction outcomes. The findings contribute to the understanding of furan chemistry and its applications in organic synthesis (Griffith et al., 2006).

Renewable PET Synthesis via Biomass-Derived Furans

The study discusses the catalytic synthesis of biobased terephthalic acid precursors through Diels–Alder and dehydrative aromatization reactions between ethylene and renewable furans. It identifies main side products and proposes an overall reaction pathway, offering a sustainable route to produce polyethylene terephthalate (PET), a widely used plastic, from biomass sources (Pacheco et al., 2015).

Eigenschaften

IUPAC Name |

methyl 4-[1-(furan-2-yl)propan-2-ylsulfamoyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO5S/c1-11(10-13-4-3-9-21-13)16-22(18,19)14-7-5-12(6-8-14)15(17)20-2/h3-9,11,16H,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POFKMPMQGQBJPR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CO1)NS(=O)(=O)C2=CC=C(C=C2)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N,N-diethylacetamide](/img/no-structure.png)

![(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2860138.png)

![[(4E)-6-methyl-3,4-dihydro-2H-1-benzothiopyran-4-ylidene]amino 4-methylbenzene-1-sulfonate](/img/structure/B2860140.png)

![2-chloro-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-5-nitrobenzamide](/img/structure/B2860142.png)

![N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2860145.png)

![N-[(2S,3R)-2-(4-Chlorophenyl)-1-methyl-5-oxopyrrolidin-3-yl]but-2-ynamide](/img/structure/B2860151.png)

![2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2860152.png)